What is the chemical structure of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde?
What is the chemical structure of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde?
An In-Depth Technical Guide on 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde: Structural Profiling, Synthesis, and Pharmacological Utility
Executive Summary
In the landscape of modern medicinal chemistry and rational drug design, polycyclic and hybrid scaffolds play a pivotal role in targeting complex neurological and oncological pathways. 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde (CAS: 254115-92-9) is a highly specialized, privileged synthetic intermediate[1]. By covalently linking a lipophilic benzylpiperidine moiety with a reactive pyrrole-2-carbaldehyde core, this molecule serves as a foundational building block for synthesizing multifunctional therapeutics, including acetylcholinesterase (AChE) inhibitors, kinase inhibitors, and advanced fluorophores.
This whitepaper provides a comprehensive deconstruction of its structural properties, mechanistic rationale in drug discovery, and a self-validating synthetic methodology grounded in established organic chemistry protocols.
Physicochemical & Structural Profiling
To effectively utilize this compound in downstream synthesis, researchers must first understand its baseline physicochemical properties. The molecule consists of an electron-rich aromatic pyrrole ring, an electrophilic formyl group at the C-2 position, and a basic, bulky N-benzylpiperidine substituent at the N-1 position.
Table 1: Quantitative and Structural Data Summary
| Property | Value / Description |
| IUPAC Name | 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde |
| CAS Number | 254115-92-9[1] |
| Molecular Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.35 g/mol |
| SMILES | O=Cc1cccn1C2CCN(Cc3ccccc3)CC2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Aldehyde Oxygen, Piperidine Nitrogen) |
| Key Structural Motifs | N-Benzylpiperidine, Pyrrole, C-2 Aldehyde |
Pharmacophore Deconstruction & Mechanistic Rationale
The strategic value of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde lies in its dual-functionality. It is not merely a passive scaffold; its distinct domains are engineered for specific biological and chemical interactions.
The Benzylpiperidine Moiety
The N-benzylpiperidine group is a well-established pharmacophore in neuropharmacology, most famously recognized as the primary active domain in the FDA-approved Alzheimer's drug, Donepezil[2].
Mechanistic Causality: This moiety is highly lipophilic, facilitating efficient crossing of the blood-brain barrier (BBB). Once in the central nervous system, the protonated piperidine nitrogen forms critical π -cation interactions with amino acid residues (e.g., TRP86, TYR337) in the catalytic active site (CAS) of acetylcholinesterase, while the benzyl ring engages in π
π stacking within the peripheral anionic site (PAS)[3].The Pyrrole-2-Carbaldehyde Core
The pyrrole ring provides a rigid, planar aromatic scaffold that fits into hydrophobic pockets of various kinases and receptors.
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Mechanistic Causality: The aldehyde group at the C-2 position acts as a highly reactive electrophilic handle. It allows for rapid downstream derivatization via Knoevenagel condensations (to form targeted kinase inhibitors like pyrrole-2,5-diones) or reductive aminations.
Pharmacophore deconstruction and functional utility of the target scaffold.
Synthetic Methodology: Step-by-Step Protocol
To ensure high yield and regioselectivity, the synthesis of this compound relies on a two-step sequence: a Clauson-Kaas pyrrole synthesis followed by a Vilsmeier-Haack formylation[4]. The following protocol outlines the self-validating workflow, explaining the chemical causality behind each parameter.
Step 1: Clauson-Kaas Pyrrole Synthesis
Objective: Construct the 1-(1-benzylpiperidin-4-yl)-1H-pyrrole intermediate.
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Reagent Assembly: Dissolve 1-benzylpiperidin-4-amine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid.
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Thermal Activation: Reflux the mixture at 110 °C for 2 hours.
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Causality: Glacial acetic acid acts as both the solvent and the acid catalyst. The heat and acid drive the hydrolysis of the cyclic acetal into succinaldehyde in situ. The primary amine of the piperidine then undergoes a double condensation with the succinaldehyde, followed by dehydration, to aromatize and form the pyrrole ring.
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Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 2: Regioselective Vilsmeier-Haack Formylation
Objective: Introduce the aldehyde group strictly at the C-2 position of the pyrrole ring.
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Iminium Ion Generation: In a flame-dried flask under inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C. Add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 15 minutes.
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Causality: POCl₃ reacts with DMF to generate the chloromethyleniminium ion (Vilsmeier reagent). The 0 °C environment is critical to control the highly exothermic nature of this reaction and prevent the thermal degradation of the electrophile[4].
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Electrophilic Aromatic Substitution: Dissolve the intermediate from Step 1 in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C. Slowly warm the mixture to room temperature, then heat to 60 °C for 2 hours.
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Causality: The electron-rich pyrrole ring attacks the iminium ion. For N-substituted pyrroles, this substitution is highly regioselective for the C-2 position. This is because the Wheland intermediate formed at the α -carbon is significantly more stable—due to extended resonance stabilization with the pyrrole nitrogen—than the intermediate formed at the β -carbon (C-3)[5].
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Hydrolytic Quench: Cool the mixture to 0 °C and carefully quench with a 2M aqueous NaOH solution until the pH reaches 8-9. Stir vigorously for 1 hour.
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Causality: The basic quench serves a dual purpose: it neutralizes the highly acidic byproducts (HCl and phosphoric acid derivatives) and hydrolyzes the intermediate iminium salt into the final, stable carbaldehyde.
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Purification: Extract with dichloromethane, wash with brine, dry, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde.
Synthetic workflow for 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack.
Downstream Applications in Drug Discovery
The synthesized 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde acts as a critical node in several drug discovery pipelines:
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Multi-Target Anti-Alzheimer's Agents: By utilizing the aldehyde group for reductive amination with various neurotransmitter analogs, researchers can synthesize hybrid molecules. These hybrids maintain the potent AChE inhibitory activity of the benzylpiperidine group while introducing secondary mechanisms, such as metal chelation or monoamine oxidase (MAO) inhibition, to combat amyloid- β aggregation and oxidative stress[3].
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Kinase Inhibitors: The pyrrole-2-carbaldehyde moiety can be oxidized and condensed to form pyrrole-2,5-diones (maleimides). These structures are potent inhibitors of Glycogen synthase kinase 3 (GSK-3), a critical target in both oncology and neurodegenerative disease management.
References
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Khodaie, B., et al. "Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Non-Alzheimer's Diseases". PubMed Central (PMC).[Link]
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Wang, Y., et al. "Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimer's Drugs". ACS Omega.[Link]
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Rajput, A. P., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION". International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS).[Link]
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Krutošíková, A., et al. "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications". MDPI.[Link]
Sources
- 1. Guangzhou Yuheng Pharmaceutical Technology Co., Ltd Produktliste-E-Mail-Seite 64-Chemicalbook [chemicalbook.com]
- 2. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
